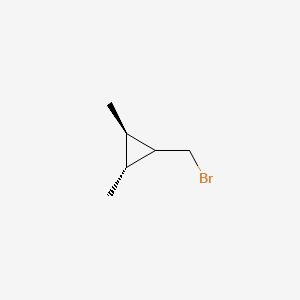
rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane: is a cyclopropane derivative characterized by the presence of a bromomethyl group and two methyl groups attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 1,2-dimethylcyclopropane with bromomethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the bromomethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromomethylation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include alcohols and ketones.
Reduction Reactions: Products include methyl derivatives.
Aplicaciones Científicas De Investigación
rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane involves its interaction with molecular targets through its bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The cyclopropane ring provides structural rigidity, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
- rac-(2R,3R)-1-(chloromethyl)-2,3-dimethylcyclopropane
- rac-(2R,3R)-1-(iodomethyl)-2,3-dimethylcyclopropane
- rac-(2R,3R)-1-(hydroxymethyl)-2,3-dimethylcyclopropane
Comparison: rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts.
Propiedades
Fórmula molecular |
C6H11Br |
|---|---|
Peso molecular |
163.06 g/mol |
Nombre IUPAC |
(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane |
InChI |
InChI=1S/C6H11Br/c1-4-5(2)6(4)3-7/h4-6H,3H2,1-2H3/t4-,5-/m1/s1 |
Clave InChI |
MFQQQPVSTWJCMV-RFZPGFLSSA-N |
SMILES isomérico |
C[C@@H]1[C@H](C1CBr)C |
SMILES canónico |
CC1C(C1CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


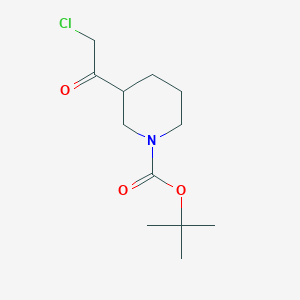

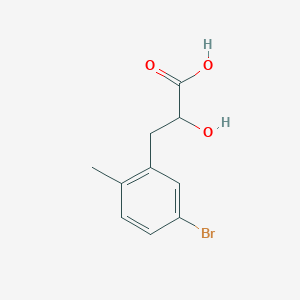
![2-(2-Bromopropyl)benzo[d]thiazole](/img/structure/B13602136.png)

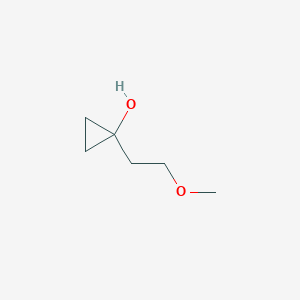
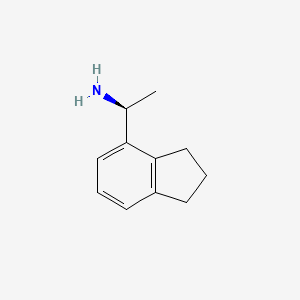
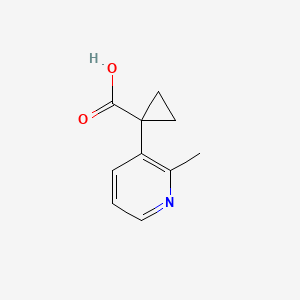
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13602189.png)
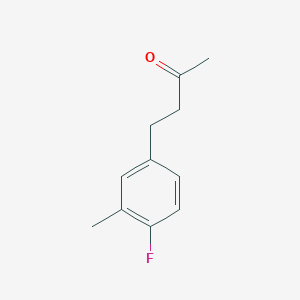
![tert-butylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate](/img/structure/B13602203.png)
![2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]aceticacid](/img/structure/B13602211.png)
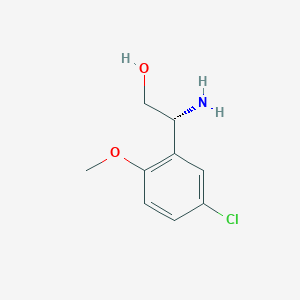
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13602228.png)
